molecular formula C13H15NO4S B2793501 2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine CAS No. 903094-86-0

2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine

Cat. No.: B2793501
CAS No.: 903094-86-0
M. Wt: 281.33
InChI Key: JPOTVNMYTULOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine is a useful research compound. Its molecular formula is C13H15NO4S and its molecular weight is 281.33. The purity is usually 95%.
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Biological Activity

2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a methoxy-substituted phenyl group, and a sulfonamide moiety. The general structure can be represented as follows:

C1H1N1O1S1C1H1C1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1\text{C}_1\text{H}_1\text{C}_1

The synthesis typically involves the reaction of 2-furyl ethylamine with 4-methoxybenzenesulfonyl chloride under basic conditions, yielding the desired sulfonamide derivative.

Antimicrobial Properties

Research indicates that compounds with furan and sulfonamide functionalities often exhibit significant antimicrobial activity. For example, derivatives containing the furan moiety have shown effectiveness against various bacterial strains. A study assessed the antimicrobial properties of similar compounds and found that those with methoxy substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antitumor Activity

The antitumor potential of furan derivatives has been well-documented. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study reported that such compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
A549 (lung cancer)20.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell survival and proliferation, particularly through the modulation of apoptosis-related proteins.

Study on Antimicrobial Efficacy

A comprehensive study evaluated various derivatives of furan-containing sulfonamides against multiple bacterial strains. The results indicated that modifications at the phenolic position significantly enhanced antimicrobial efficacy. The study concluded that the presence of electron-donating groups like methoxy facilitated better interaction with bacterial enzymes .

Evaluation of Antitumor Activity

Another pivotal study focused on the anticancer properties of furan derivatives, including this compound. Researchers observed that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12/h2-8,13H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOTVNMYTULOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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